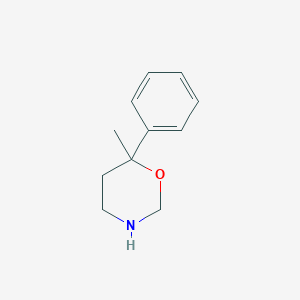
6-methyl-6-phenyl-1,3-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is a heterocyclic compound that features a six-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a nitroso compound and a conjugated diene can lead to the formation of the oxazine ring through a Diels-Alder reaction . Another method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that 6-methyl-6-phenyl-1,3-oxazinane exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies suggest it may inhibit the growth of various microbial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Properties : Preliminary findings indicate that this compound may induce cell death in cancer cells. Its mechanism appears to involve interaction with specific molecular targets, potentially modulating enzyme or receptor activity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Drug Development : Research has highlighted its potential use in developing new pharmaceuticals targeting microbial infections and cancer. The structure's unique properties allow for modifications that enhance efficacy against specific diseases.
- Heterocyclic Compound Synthesis : As a building block for more complex heterocyclic compounds, this compound serves as a versatile intermediate in organic synthesis. Its derivatives have been explored for their biological activities and potential therapeutic uses .
Mecanismo De Acción
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- include other oxazine derivatives such as 3,6-dihydro-2H-1,2-oxazines and tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine . These compounds share the oxazine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
19798-94-8 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
6-methyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
Clave InChI |
AZJAHPUBENCFOO-UHFFFAOYSA-N |
SMILES |
CC1(CCNCO1)C2=CC=CC=C2 |
SMILES canónico |
CC1(CCNCO1)C2=CC=CC=C2 |
Key on ui other cas no. |
19798-94-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















